molecular formula C24H25N3O4 B2654599 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 898458-35-0

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No.: B2654599
CAS No.: 898458-35-0
M. Wt: 419.481
InChI Key: ZWPFTBYTMXRWPC-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic organic compound belonging to the class of N,N'-disubstituted oxalamides. It features a central oxalamide scaffold, which is substituted at the N1 position with a 4-methoxybenzyl group and at the N2 position with a complex side chain containing both furan-2-yl and indolin-1-yl moieties. This specific molecular architecture, particularly the inclusion of the indoline ring, suggests significant potential for use in medicinal chemistry and drug discovery research, as indole derivatives are known to exhibit a wide spectrum of biological activities . The presence of multiple heterocyclic systems and functional groups makes this compound a valuable scaffold for investigating receptor interactions and enzyme inhibition. Oxalamide derivatives are of high interest in pharmaceutical research for their ability to mimic peptide bonds and engage with biological targets. The structural elements present in this compound—the indoline core, the furan ring, and the methoxybenzyl group—are commonly found in molecules studied for their pharmacological properties . Researchers can utilize this compound as a key intermediate or lead structure in projects aimed at developing new therapeutic agents, particularly in areas such as oncology and neurology. This product is exclusively intended for research purposes in a controlled laboratory environment. It is not designed for human therapeutic applications or veterinary use.

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-30-19-10-8-17(9-11-19)15-25-23(28)24(29)26-16-21(22-7-4-14-31-22)27-13-12-18-5-2-3-6-20(18)27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPFTBYTMXRWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide is a synthetic organic compound characterized by a complex structure that integrates furan, indole, and oxalamide functional groups. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C22H24N4O4C_{22}H_{24}N_4O_4. The structure features:

  • Furan ring : Contributes to the compound's reactivity and biological interactions.
  • Indole moiety : Known for its role in various pharmacological properties.
  • Oxalamide linkage : Implicated in enhancing the stability and solubility of the compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of furan and indole intermediates : Reacting furan derivatives with indole under controlled conditions.
  • Coupling with 4-methoxybenzylamine : This step forms the oxalamide structure through a condensation reaction with an oxalic acid derivative.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds, suggesting potential applications in treating various diseases:

  • Antiviral Activity : Compounds with similar furan and indole structures have shown promise as inhibitors against SARS-CoV-2, with some derivatives exhibiting low IC50 values (e.g., 1.55 μM) against viral proteases .
  • Cytotoxicity Assessments : Evaluations of related compounds indicated low cytotoxicity profiles, with CC50 values exceeding 100 μM in Vero and MDCK cells, suggesting a favorable safety margin for further development .
  • Inhibition Studies : The inhibition potency of structurally analogous compounds has been documented, with IC50 values ranging significantly based on structural variations, indicating that modifications can enhance or diminish biological efficacy .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityIC50 (μM)
This compoundFuran, Indole, OxalamideAntiviral potentialTBD
F8-B22Furan derivativeSARS-CoV-2 protease inhibitor1.55
F8-S43Similar structureSARS-CoV-2 protease inhibitor10.76

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of Selected Oxalamides

Compound Name Substituents (N1/N2) Key Functional Groups Primary Applications Key Findings
Target Compound N1: 2-(Furan-2-yl)-2-(indolin-1-yl)ethyl
N2: 4-Methoxybenzyl
Furan, Indoline, Methoxybenzyl Hypothesized: Flavor modulation, antimicrobial No direct data; inferred from structural analogs
S336 (CAS 745047-53-4) N1: 2,4-Dimethoxybenzyl
N2: 2-(Pyridin-2-yl)ethyl
Dimethoxybenzyl, Pyridine Umami flavor enhancer (replaces MSG) Potent TAS1R1/TAS1R3 agonist; globally approved for savory foods
S5456 N1: 2,3-Dimethoxybenzyl
N2: 2-(Pyridin-2-yl)ethyl
Dimethoxybenzyl, Pyridine CYP3A4 inhibition study 51% CYP3A4 inhibition at 10 µM; no significant inhibition in definitive assays
GMC-5 N1: 1,3-Dioxoisoindolin-2-yl
N2: 4-Methoxyphenyl
Isoindolin-dione, Methoxyphenyl Antimicrobial Moderate activity against S. aureus; recrystallized with THF
BNM-III-170 N1: 4-Chloro-3-fluorophenyl
N2: Guanidinomethyl-indenyl
Halophenyl, Guanidine Antiviral (HIV) Enhances vaccine efficacy; synthesized via multi-step route
FL-no. 16.101 N1: 2-Methoxy-4-methylbenzyl
N2: 2-(Pyridin-2-yl)ethyl
Methylbenzyl, Pyridine Flavoring agent Metabolized without amide hydrolysis; NOEL = 100 mg/kg bw/day

Key Observations :

  • Substituent Impact : The target compound’s indolinyl and furan groups differ significantly from S336’s pyridyl and dimethoxybenzyl moieties. These groups may alter receptor binding kinetics or metabolic stability compared to flavor-focused oxalamides .
  • Antimicrobial Potential: The 4-methoxybenzyl group in the target compound is structurally similar to GMC-5’s 4-methoxyphenyl, suggesting possible antimicrobial activity .

Metabolic and Toxicological Profiles

Insights :

  • 16.101 suggests metabolic stability for the target compound, contingent on similar substitution patterns .
  • CYP inhibition varies among analogs; the target’s furan group may pose idiosyncratic toxicity risks if metabolized to reactive intermediates .

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